An In-depth Technical Guide to the Core Mechanism of Action of LTURM 36
An In-depth Technical Guide to the Core Mechanism of Action of LTURM 36
For Researchers, Scientists, and Drug Development Professionals
Abstract
LTURM 36 is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), with specific activity against the PI3Kδ and PI3Kβ isoforms. Its mechanism of action centers on the disruption of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and growth. By targeting this pathway, LTURM 36 demonstrates significant potential in anticancer research. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental data associated with LTURM 36.
Introduction to LTURM 36
LTURM 36 is a small molecule inhibitor belonging to the 1,3-benzoxazine class of compounds. It has been identified as a dual inhibitor of PI3Kδ and PI3Kβ, exhibiting greater potency against the delta isoform. This selectivity profile makes it a subject of interest for malignancies where the PI3K pathway is aberrantly activated.
Core Mechanism of Action: PI3K Inhibition
The primary mechanism of action of LTURM 36 is the competitive inhibition of the ATP-binding site of the p110δ and p110β catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).
The generation of PIP3 is a crucial step in the activation of downstream signaling pathways. PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mammalian target of rapamycin (B549165) complex 2 (mTORC2).
By blocking the production of PIP3, LTURM 36 effectively halts the activation of Akt and its downstream effectors, including mTORC1. The PI3K/Akt/mTOR pathway is a central regulator of numerous cellular processes, and its inhibition by LTURM 36 leads to:
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Inhibition of Cell Proliferation: The pathway normally promotes cell cycle progression through the phosphorylation and inactivation of cell cycle inhibitors like p27Kip1 and the activation of cyclins and cyclin-dependent kinases (CDKs).
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Induction of Apoptosis: Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and Forkhead box protein O1 (FOXO1). Inhibition of Akt signaling can therefore lead to programmed cell death.
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Reduction of Angiogenesis and Metastasis: The PI3K/Akt/mTOR pathway is implicated in the expression of factors that promote blood vessel formation (angiogenesis) and cell migration.
Quantitative Data and In Vitro Activity
The inhibitory activity of LTURM 36 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Target | IC50 (μM) |
| PI3Kδ | 0.64[1][2] |
| PI3Kβ | 5.0[1][2] |
Table 1: In vitro inhibitory activity of LTURM 36 against PI3K isoforms.
Experimental Protocols
4.1. In Vitro PI3K Kinase Assay
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Objective: To determine the IC50 values of LTURM 36 against PI3K isoforms.
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Methodology:
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Recombinant human PI3K isoforms (δ and β) are used.
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The kinase reaction is initiated in a buffer containing ATP and the substrate PIP2.
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LTURM 36 is added in a range of concentrations.
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The production of PIP3 is measured, often using a luminescence-based assay where the amount of ADP produced is quantified.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
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4.2. Cell Proliferation Assay
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Objective: To assess the anti-proliferative effects of LTURM 36 on cancer cell lines.
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Methodology:
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Cancer cell lines (e.g., renal cancer cell lines) are seeded in 96-well plates.[2]
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Cells are treated with increasing concentrations of LTURM 36 for a specified period (e.g., 72 hours).
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Cell viability is assessed using a metabolic assay such as MTT or a fluorescence-based assay like CellTiter-Blue.
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The concentration of LTURM 36 that inhibits cell growth by 50% (GI50) is determined.
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Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of Action of LTURM 36 on the PI3K/Akt/mTOR Pathway.
Caption: Experimental Workflows for Evaluating LTURM 36 Activity.
Conclusion
LTURM 36 is a selective inhibitor of PI3Kδ and PI3Kβ, demonstrating a clear mechanism of action through the disruption of the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit cell proliferation in cancer cell lines underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
